Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

Catalog No.
S12332009
CAS No.
M.F
C9H10N2O5
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

Product Name

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

IUPAC Name

dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3

InChI Key

AMMXMVAYKLDKTA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)C(=O)OC)C(=O)OC

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate is a pyrimidine derivative characterized by the presence of two carboxylate groups and a methoxy substituent. Its chemical formula is C9H10N2O5C_9H_{10}N_2O_5 with a molecular weight of approximately 210.19 g/mol. The compound features a pyrimidine ring with two carboxylic acid groups located at the 4 and 5 positions, and a methoxy group at the 2 position, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.

Typical of carboxylic acids and pyrimidine derivatives. Key reactions include:

  • Esterification: The carboxyl groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of substituted pyrimidines.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, making it a potential precursor for more complex molecules.

Synthesis of Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from pyrimidine derivatives, condensation with appropriate aldehydes or ketones can yield the desired product.
  • Carboxylation: Using carbon dioxide under pressure in the presence of catalysts to introduce carboxylic acid groups onto the pyrimidine ring.
  • Methylation: Introduction of the methoxy group through methylation reactions using methyl iodide or dimethyl sulfate.

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs due to its structural features that may interact with biological targets.
  • Agricultural Chemicals: Its derivatives might be explored for use as herbicides or fungicides.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic compounds.

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate shares structural similarities with several other compounds:

Compound NameStructure FeaturesUnique Characteristics
Methyl 2-methoxypyrimidine-4-carboxylatePyrimidine ring with one carboxyl groupSimpler structure compared to Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate
Dimethyl 2-pyridinecarboxylatePyridine ring with two ester groupsLacks the additional methoxy group
Dimethyl 2-thiopyrimidine-4,5-dicarboxylatePyrimidine ring with sulfur atomDifferent heteroatom presence affecting reactivity

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate stands out due to its unique combination of functional groups that enhance its potential utility in medicinal chemistry compared to simpler analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Exact Mass

226.05897142 g/mol

Monoisotopic Mass

226.05897142 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types